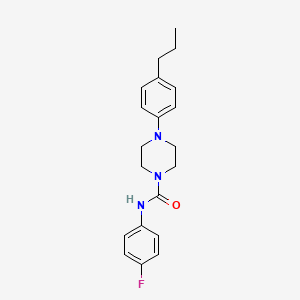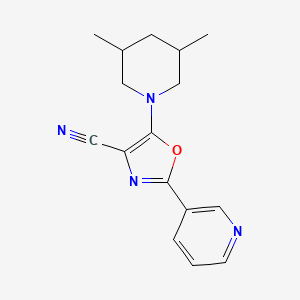
5-(3,5-Dimethyl-1-piperidinyl)-2-(3-pyridinyl)-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,5-Dimethyl-1-piperidinyl)-2-(3-pyridinyl)-1,3-oxazole-4-carbonitrile is a complex organic compound with a unique structure that combines a piperidine ring, a pyridine ring, and an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethyl-1-piperidinyl)-2-(3-pyridinyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the piperidine and pyridine rings, and the final coupling to form the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3,5-Dimethyl-1-piperidinyl)-2-(3-pyridinyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with others, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
5-(3,5-Dimethyl-1-piperidinyl)-2-(3-pyridinyl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies of biological processes and interactions, particularly those involving its unique structural features.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 5-(3,5-Dimethyl-1-piperidinyl)-2-(3-pyridinyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(3,5-Dimethyl-1-piperidinyl)-2-(3-pyridinyl)-1,3-oxazole-4-carbonitrile
- (3,5-Dimethyl-1-piperidinyl)(5-methyl-3-pyridinyl)methanone
- 6-(Cyclopentyloxy)-3-pyridinyl](3,5-dimethyl-1-piperidinyl)methanone
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of structural features, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C16H18N4O |
|---|---|
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
5-(3,5-dimethylpiperidin-1-yl)-2-pyridin-3-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C16H18N4O/c1-11-6-12(2)10-20(9-11)16-14(7-17)19-15(21-16)13-4-3-5-18-8-13/h3-5,8,11-12H,6,9-10H2,1-2H3 |
InChI-Schlüssel |
FQTPBAMDZUXJRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CN(C1)C2=C(N=C(O2)C3=CN=CC=C3)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(sec-butyl)-2-chloro-5-[(2-phenylpropanoyl)amino]benzamide](/img/structure/B13371621.png)
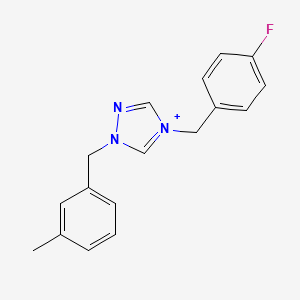
![3-[5-(2-Chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]propanenitrile](/img/structure/B13371637.png)
![8-bromo-5-ethyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371642.png)
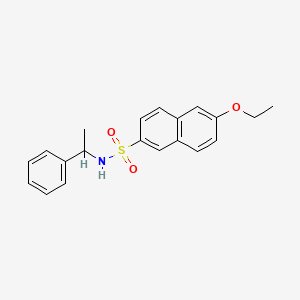
![4-benzyl-N-[4-(benzyloxy)phenyl]-1-piperazinecarboxamide](/img/structure/B13371650.png)
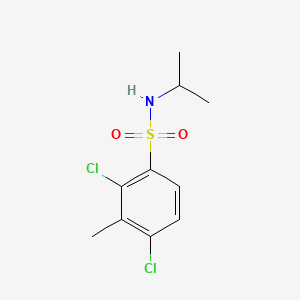
![N-[2-(4-methoxyphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B13371656.png)

![5',6'-Dihydrospiro(piperidine-2,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13371665.png)
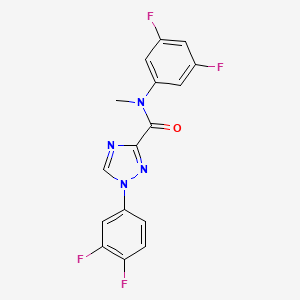
![3-(1-Adamantyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371680.png)

